D-Galactonic acid

Vue d'ensemble

Description

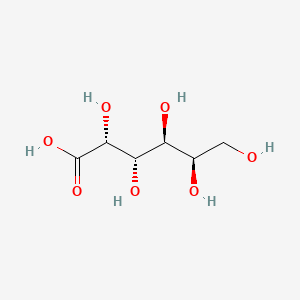

D-Galactonic acid is a sugar acid derived from the oxidation of D-galactose. It is a key component in various biological and industrial processes. This compound is characterized by its molecular formula C6H12O7 and is known for its role in the metabolism of carbohydrates. This compound is commonly found in nature as part of complex polysaccharides and is involved in numerous biochemical pathways.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: D-Galactonic acid can be synthesized through the oxidation of D-galactose. One common method involves the use of microbial oxidation, where specific strains of bacteria or fungi are employed to convert D-galactose into this compound. For instance, Pseudomonas putida has been shown to effectively oxidize D-galactose to this compound under controlled conditions .

Industrial Production Methods: In industrial settings, this compound is often produced from biomass sources such as marine macroalgae. The biomass is hydrolyzed using dilute acid, followed by microbial fermentation to convert the resulting sugars into this compound. This method is advantageous due to its high yield and cost-effectiveness .

Analyse Des Réactions Chimiques

Oxidation

D-Galactonic acid can be further oxidized to form meso-galactaric acid (mucic acid) under specific conditions. Mucic acid is gaining industrial interest as a bio-based precursor of adipic acid found in polyamides, and of 2,5-furan dicarboxylic acid, a valuable substitute for terephthalic acid in polyesters . Common oxidizing agents include nitric acid and potassium permanganate.

One method involves the use of diluted aqueous nitric acid as the oxidizing agent. Optimized reaction conditions require 5 M nitric acid, 95 °C, galactose/HNO3 molar ratio 1:9, and 100 g/L galactose concentration in the reaction medium . Computational calculations suggest that the oxidation mechanism may involve a contextual oxygen protonation and nitrate nucleophilic attack, leading to the oxidized product .

Reduction

This compound can be reduced to form D-galactono-1,4-lactone or D-galactono-1,5-lactone. Reducing agents such as sodium borohydride are often used.

Substitution

The hydroxyl groups in this compound can be substituted with other functional groups, leading to the formation of various derivatives. Various reagents, including acyl chlorides and alkyl halides, are employed for substitution reactions.

D-Galactonate Dehydratase Reaction

D-galactonate dehydratase catalyzes the dehydration of D-galactonate to 2-keto-3-deoxy-D-galactonate . Maximum enzyme activities were obtained at 40 degrees C and pH 8.0 . The presence of in the reaction mixture seems to induce greatly the fitness of the dehydratase with D-galactonate .

Reaction: D-galactonate 2-dehydro-3-deoxy-D-galactonate +

Key Studies on this compound

Applications De Recherche Scientifique

Chemical Applications

D-Galactonic acid serves as a precursor in the synthesis of various organic compounds. Its utility extends to:

- Synthesis of Organic Compounds : It is utilized as a reagent in analytical chemistry and organic synthesis.

- Biodegradable Polymers : this compound is a key component in the production of biodegradable plastics, contributing to sustainable material development.

Table 1: Overview of Chemical Applications

| Application Type | Description |

|---|---|

| Organic Synthesis | Precursor for various organic compounds |

| Analytical Chemistry | Reagent for chemical analysis |

| Biodegradable Polymers | Component in sustainable polymer production |

Biological Applications

In biological research, this compound plays a critical role in understanding carbohydrate metabolism and microbial fermentation processes. Key areas include:

- Metabolic Pathways : It is metabolized by specific enzymes, influencing energy production and synthesis of essential biomolecules.

- Microbial Utilization : Various fungi, such as Rhizopus toruloides, can utilize this compound as a carbon source, demonstrating its potential in bioconversion processes.

Case Study: Microbial Fermentation

Research has shown that Aspergillus niger can efficiently convert D-Galactose to this compound, highlighting its metabolic pathways and potential for biotechnological applications .

Medical Applications

This compound has been investigated for its implications in human health:

- Metabolic Disorders : Elevated levels of this compound are associated with galactosemia, a genetic disorder affecting galactose metabolism. Monitoring its levels can aid in managing this condition.

- Drug Development : Research is ongoing to explore its potential as a biomarker for metabolic disorders and its role in drug formulation.

Table 2: Health Implications of this compound

| Health Aspect | Description |

|---|---|

| Metabolic Disorders | Elevated levels linked to galactosemia |

| Biomarker Potential | Investigated for use in drug development |

Industrial Applications

This compound is also recognized for its industrial applications:

- Biofuels Production : As a feedstock for biofuels, it contributes to sustainable energy solutions.

- Value-Added Chemicals : Its conversion into valuable products like mucic acid (galactaric acid) has garnered industrial interest due to its potential as a precursor for various chemicals.

Case Study: Biofuel Production

Studies indicate that this compound can be effectively converted into biofuels through microbial fermentation processes, showcasing its versatility as a renewable resource .

Mécanisme D'action

D-Galactonic acid exerts its effects primarily through its involvement in carbohydrate metabolism. It is metabolized by specific enzymes, such as dehydrogenases, which convert it into various intermediates that enter different metabolic pathways. These pathways are crucial for the production of energy and the synthesis of essential biomolecules .

Comparaison Avec Des Composés Similaires

D-Galacturonic acid: An oxidized form of D-galactose with a carboxylic acid group at C6.

L-Galactonic acid: The enantiomer of D-galactonic acid.

Meso-galactaric acid (mucic acid): An oxidized form with carboxylic acid groups at both C1 and C6.

Uniqueness: this compound is unique due to its specific role in the metabolism of D-galactose and its involvement in various biochemical pathways. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial applications.

Activité Biologique

D-Galactonic acid, a sugar acid derived from galactose, plays a significant role in various biological processes and exhibits potential applications in biotechnology and medicine. This article explores its biological activity, metabolic pathways, and implications for health and industry, supported by case studies and research findings.

This compound is produced through the oxidation of D-galactose, primarily by the enzyme galactose dehydrogenase, which converts galactose into galactonolactone, followed by spontaneous or enzymatic conversion to galactonic acid . This compound can enter the pentose phosphate pathway, which is crucial for cellular metabolism and energy production.

1. Metabolic Role

This compound serves as a metabolic breakdown product of galactose. In individuals with galactosemia, a genetic disorder affecting galactose metabolism, elevated levels of this compound can lead to toxic effects, including acidosis and metabolic disturbances .

2. Microbial Utilization

Research indicates that various fungi can utilize this compound as a carbon source. For instance, studies on Rhizopus toruloides have shown that it can efficiently metabolize D-galacturonic acid (a precursor of this compound) through a nonphosphorylative pathway, highlighting its potential for bioconversion processes . The efficiency of this pathway suggests that this compound could be harnessed in industrial applications for the production of biofuels and biochemicals.

Table 1: Summary of Key Studies on this compound

1. Bioconversion Processes

This compound's role as a substrate in microbial fermentation processes opens avenues for sustainable production of biochemicals. Its conversion into valuable products like mucic acid (galactaric acid) has garnered industrial interest due to its potential as a precursor for polymers .

2. Health Implications

The accumulation of this compound in patients with galactosemia underscores the need for monitoring its levels in metabolic disorders. Understanding its biological activity may contribute to developing therapeutic strategies to mitigate its toxic effects.

Propriétés

IUPAC Name |

(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3+,4+,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGHNJXZEOKUKBD-MGCNEYSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301045955, DTXSID701316380 | |

| Record name | Galactonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301045955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Galactonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Galactonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000565 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13382-27-9, 576-36-3 | |

| Record name | Galactonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13382-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Galactonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=576-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Galactonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Galactonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013382279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Galactonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301045955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Galactonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Galactonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000565 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

133 - 136 °C | |

| Record name | Galactonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000565 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.